
(9R)-6'-Cinchonan-9-amine Trihydrochloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(9R)-6’-Cinchonan-9-amine Trihydrochloride is a chiral compound derived from the cinchona alkaloid family. These alkaloids are known for their significant pharmacological properties, particularly in the treatment of malaria. The compound is characterized by its trihydrochloride salt form, which enhances its solubility and stability.
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of (9R)-6’-Cinchonan-9-amine Trihydrochloride typically involves the following steps:
Extraction of Cinchona Alkaloids: The initial step involves the extraction of cinchona alkaloids from the bark of Cinchona trees.
Chemical Modification: The extracted alkaloids undergo chemical modifications, including methylation and amination, to produce the desired compound.
Formation of Trihydrochloride Salt: The final step involves the conversion of the amine into its trihydrochloride salt form by reacting it with hydrochloric acid under controlled conditions.
Industrial Production Methods: Industrial production of (9R)-6’-Cinchonan-9-amine Trihydrochloride follows similar synthetic routes but on a larger scale. The process involves:
Bulk Extraction: Large-scale extraction of cinchona alkaloids.
Batch Processing: Chemical modifications are carried out in batch reactors to ensure consistency and purity.
Purification: The final product is purified using crystallization and filtration techniques to obtain high-purity (9R)-6’-Cinchonan-9-amine Trihydrochloride.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, typically using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be performed using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where the amine group can be replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Alkyl halides in the presence of a base like sodium hydroxide.
Major Products:
Oxidation: Formation of corresponding quinoline derivatives.
Reduction: Formation of reduced amine derivatives.
Substitution: Formation of substituted cinchona derivatives.
科学的研究の応用
(9R)-6’-Cinchonan-9-amine Trihydrochloride has diverse applications in scientific research:
Chemistry: Used as a chiral catalyst in asymmetric synthesis.
Biology: Studied for its potential effects on cellular processes and enzyme activities.
Medicine: Investigated for its antimalarial properties and potential therapeutic applications.
Industry: Utilized in the synthesis of chiral intermediates for pharmaceuticals.
作用機序
The mechanism of action of (9R)-6’-Cinchonan-9-amine Trihydrochloride involves its interaction with molecular targets such as enzymes and receptors. The compound can inhibit the activity of certain enzymes, leading to altered biochemical pathways. Its chiral nature allows it to selectively bind to specific molecular targets, enhancing its efficacy and reducing side effects.
類似化合物との比較
- (9R)-6’-Methoxy-cinchonan-9-amine Trihydrochloride
- (9R)-Cinchonan-9-amine Dihydrochloride
- (9R)-6’-Ethoxy-cinchonan-9-amine Trihydrochloride
Comparison:
- Uniqueness: (9R)-6’-Cinchonan-9-amine Trihydrochloride is unique due to its specific chiral configuration and trihydrochloride salt form, which enhances its solubility and stability compared to other similar compounds.
- Applications: While similar compounds may share some applications, (9R)-6’-Cinchonan-9-amine Trihydrochloride is particularly noted for its use in asymmetric synthesis and its potential therapeutic applications.
特性
分子式 |
C19H26Cl3N3 |
|---|---|
分子量 |
402.8 g/mol |
IUPAC名 |
(5-ethenyl-1-azabicyclo[2.2.2]octan-2-yl)-quinolin-4-ylmethanamine;trihydrochloride |
InChI |
InChI=1S/C19H23N3.3ClH/c1-2-13-12-22-10-8-14(13)11-18(22)19(20)16-7-9-21-17-6-4-3-5-15(16)17;;;/h2-7,9,13-14,18-19H,1,8,10-12,20H2;3*1H |
InChIキー |
UNDYEFVAUOWZRJ-UHFFFAOYSA-N |
正規SMILES |
C=CC1CN2CCC1CC2C(C3=CC=NC4=CC=CC=C34)N.Cl.Cl.Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![2-[(2,4-dimethoxyphenyl)methyl-[2-(9H-fluoren-9-ylmethoxycarbonylamino)-3-methylpentanoyl]amino]acetic acid](/img/structure/B12300246.png)
![15-Oxa-1,11-diazahexacyclo[16.3.1.04,12.04,21.05,10.013,19]docosa-5,7,9,17-tetraen-14-ol](/img/structure/B12300247.png)
![[10-formyl-5,14-dihydroxy-13-methyl-17-(6-oxopyran-3-yl)-2,3,4,6,7,8,9,11,12,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-yl] 3-methylbut-2-enoate](/img/structure/B12300251.png)
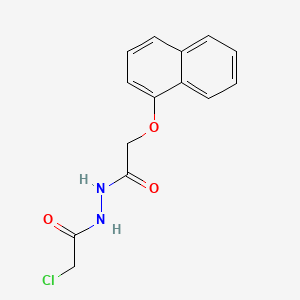
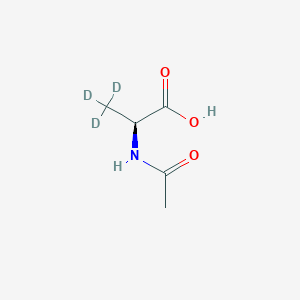
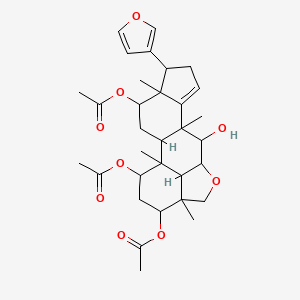

![4-[(2,2,3,3,4,4,4-Heptafluorobutoxy)methyl]-1,3-dioxolan-2-one](/img/structure/B12300292.png)
![6-[[2-(Furan-2-carbonylcarbamoylamino)-2-phenylacetyl]amino]-3,3-dimethyl-7-oxo-4-thia-1-azabicyclo[3.2.0]heptane-2-carboxylic acid](/img/structure/B12300293.png)
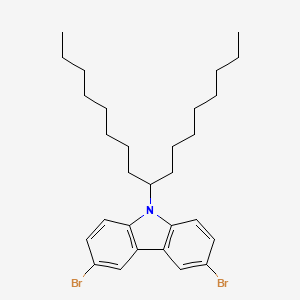
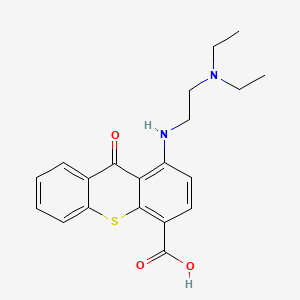
![Methyl endo-3-azabicyclo[3.2.1]octane-8-carboxylate](/img/structure/B12300309.png)
